molecular formula C17H18N2O5 B4897976 4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide

4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide

Cat. No.: B4897976
M. Wt: 330.33 g/mol
InChI Key: WELRWSANBIXMPP-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide is an organic compound with the molecular formula C17H18N2O5 It is characterized by the presence of ethoxy and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves the reaction of 4-ethoxy-2-nitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine group of 4-ethoxy-2-nitroaniline and the carbonyl group of benzoyl chloride. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or chloroform

    Temperature: Room temperature to 50°C

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride

    Substitution: Sodium ethoxide, potassium tert-butoxide

    Oxidation: Potassium permanganate, chromium trioxide

Major Products Formed

    Reduction: 4-amino-N-(4-amino-2-nitrophenyl)benzamide

    Substitution: Derivatives with different alkoxy or aryloxy groups

    Oxidation: 4-nitroso-N-(4-nitroso-2-nitrophenyl)benzamide

Scientific Research Applications

4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(4-ethoxy-2-nitrophenyl)acetamide
  • 4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzoate
  • 4-ethoxy-N-(4-ethoxy-2-nitrophenyl)phenylacetamide

Uniqueness

4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide is unique due to its specific combination of ethoxy and nitro functional groups attached to a benzamide core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-3-23-13-7-5-12(6-8-13)17(20)18-15-10-9-14(24-4-2)11-16(15)19(21)22/h5-11H,3-4H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELRWSANBIXMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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